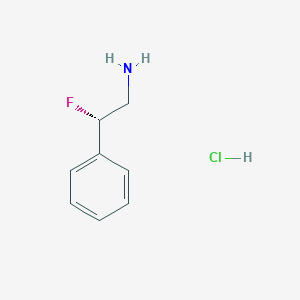
(2S)-2-fluoro-2-phenylethan-1-amine hydrochloride
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, and common names. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and yield. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through a variety of experimental techniques .
Scientific Research Applications
Synthesis and Characterization
Chiral Resolution and Derivative Synthesis : A study demonstrated the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines to effect heat facilitated resolution of a racemic acid through diastereomeric salt formation. This method involves novel chiral amines and their hydrochlorides, showcasing their solubility patterns and partition coefficients in various solvents (Szabó et al., 2006).
Enantioselective Syntheses : Research has developed enantioselective methods for synthesizing 2-amino-1-phenylethanol, highlighting procedures that yield chiral chloro alcohols and amino alcohols with high enantioselectivity. These methods have significant implications for producing optically active compounds (Tanielyan et al., 2006).
Chemical Reactions and Mechanisms
Ring-Opening Reactions : A systematic study on the halide-induced ring opening of 2-substituted aziridinium salts elucidated the regioisomeric and regiospecific outcomes of reactions with various halides. This research offers valuable insights into the mechanisms driving these transformations, potentially guiding the functionalization of amines (D’hooghe et al., 2010).
Amination Reactions : Investigations into the electrophilic amination of fluorophenols with diazenes revealed unique pathways for the substitution and functionalization of aromatic compounds. These findings contribute to the broader understanding of amination processes and their applications in synthetic chemistry (Bombek et al., 2004).
Potential Applications
Anti-Influenza Virus Activity : Novel tricyclic compounds with a unique amine moiety, synthesized based on the structure of triperiden, showed potent anti-influenza A virus activity. Such research underscores the therapeutic potential of fluoro-substituted amines in developing antiviral agents (Oka et al., 2001).
Sensing Applications : Lanthanide metal-organic networks synthesized using a trifunctional aromatic building block demonstrated the ability to act as efficient fluorescence sensors for detecting amines and small organic molecules. This application highlights the role of fluoro-substituted compounds in creating advanced materials for sensing technologies (Wang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-fluoro-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMDYGAIJJWADH-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-fluoro-2-phenylethan-1-amine hydrochloride | |
CAS RN |
1247163-72-9 | |
| Record name | 1247163-72-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)
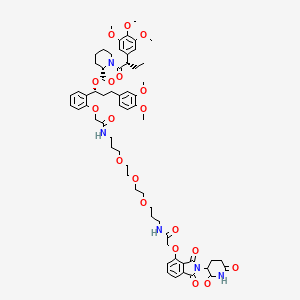

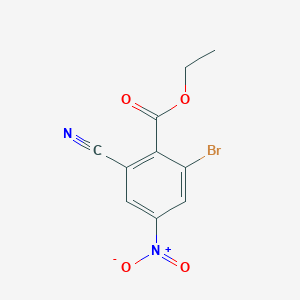
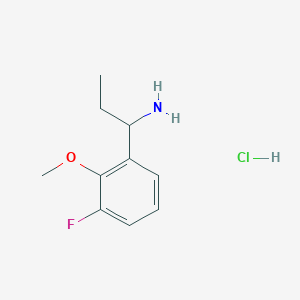
![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)
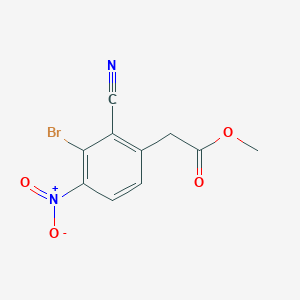
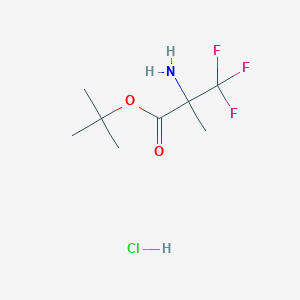
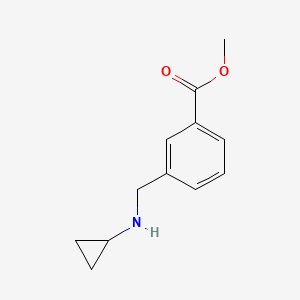

![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)

